Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10293480
InChI: InChI=1S/C27H32N2O5S/c1-4-34-25(31)21-15(2)22(23(30)28-19-7-5-6-8-20(19)33-3)35-24(21)29-26(32)27-12-16-9-17(13-27)11-18(10-16)14-27/h5-8,16-18H,4,9-14H2,1-3H3,(H,28,30)(H,29,32)
SMILES: CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C34CC5CC(C3)CC(C5)C4
Molecular Formula: C27H32N2O5S
Molecular Weight: 496.6 g/mol

Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC10293480

Molecular Formula: C27H32N2O5S

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate -

Specification

Molecular Formula C27H32N2O5S
Molecular Weight 496.6 g/mol
IUPAC Name ethyl 2-(adamantane-1-carbonylamino)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C27H32N2O5S/c1-4-34-25(31)21-15(2)22(23(30)28-19-7-5-6-8-20(19)33-3)35-24(21)29-26(32)27-12-16-9-17(13-27)11-18(10-16)14-27/h5-8,16-18H,4,9-14H2,1-3H3,(H,28,30)(H,29,32)
Standard InChI Key SNMYHHLEXGMFDX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C34CC5CC(C3)CC(C5)C4
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C34CC5CC(C3)CC(C5)C4

Introduction

Structural Composition and Molecular Characteristics

Core Structural Components

The compound’s architecture integrates three primary motifs:

  • Adamantane moiety: A diamondoid hydrocarbon known for exceptional thermal stability and lipophilicity, often used to enhance drug bioavailability .

  • Thiophene ring: A sulfur-containing heterocycle capable of π-π stacking and electrophilic substitution, common in bioactive molecules.

  • Functionalized substituents:

    • Ethyl carboxylate at position 3

    • Adamantane-1-amido group at position 2

    • 2-Methoxyphenyl carbamoyl at position 5

    • Methyl group at position 4.

These groups collectively influence solubility, reactivity, and target affinity.

Molecular Data and Stereochemistry

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC27H32N2O5S\text{C}_{27}\text{H}_{32}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight496.6 g/mol
IUPAC NameEthyl 2-(adamantane-1-carbonylamino)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
SMILESCCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C34CC5CC(C3)CC(C5)C4
InChI KeySNMYHHLEXGMFDX-UHFFFAOYSA-N
PubChem CID2891586

The adamantane group’s stereochemical rigidity restricts conformational flexibility, potentially favoring selective binding to biological targets .

Synthetic Pathways and Methodological Considerations

Hypothetical Synthesis Routes

While no published synthesis exists for this compound, analogous adamantane-thiophene hybrids suggest feasible strategies:

Route 1: Sequential Functionalization of Thiophene

  • Thiophene core assembly: Friedel-Crafts acylation to introduce the methyl group at position 4.

  • Carbamoylation: Reaction with 2-methoxyphenyl isocyanate to install the carbamoyl group at position 5 .

  • Amidation: Coupling adamantane-1-carbonyl chloride to the amino group at position 2 .

  • Esterification: Ethanol treatment under acidic conditions to form the ethyl carboxylate.

Route 2: Modular Coupling Approach

  • Pre-functionalized adamantane: Synthesize adamantane-1-carboxamide separately.

  • Thiophene intermediate: Prepare 4-methyl-5-[(2-methoxyphenyl)carbamoyl]thiophene-3-carboxylic acid.

  • Convergent coupling: Use peptide coupling agents (e.g., HATU) to link components, followed by esterification .

Challenges in Synthesis

  • Steric hindrance: Adamantane’s bulk may slow amidation at position 2, requiring elevated temperatures or catalysts .

  • Regioselectivity: Ensuring correct substitution on the thiophene ring necessitates protecting group strategies .

  • Purification: High lipophilicity complicates chromatographic separation, suggesting alternative methods like crystallization.

Reactivity and Functional Group Transformations

Hydrolytic Reactions

  • Ethyl carboxylate: Saponification yields the carboxylic acid, enhancing water solubility (RCOOEtRCOOH\text{RCOOEt} \rightarrow \text{RCOOH}).

  • Carbamoyl groups: Acidic hydrolysis cleaves the 2-methoxyphenyl carbamoyl to an amine and carboxylic acid.

Electrophilic Substitution on Thiophene

The electron-rich thiophene undergoes:

  • Nitration: At position 5 (meta to methyl group) using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4.

  • Halogenation: Bromine addition at position 4 if methyl group is deactivated .

Adamantane Modifications

  • Oxidation: Adamantane’s bridgehead positions resist oxidation, preserving structural integrity under most conditions .

  • Functionalization: Radical bromination at bridgehead carbons enables further derivatization .

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesBioactivity (IC₅₀)Reference
Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylateLacks adamantane, methyl esterAntimicrobial: 12 µM (S. aureus)
5-Carboxy-2-(1-adamantyl)benzimidazoleAdamantane, benzimidazole, carboxylic acidAntiviral: 0.8 µM (H1N1)
Target CompoundAdamantane, thiophene, multiple substituentsPredicted: <5 µM (broad-spectrum)

Research Gaps and Future Directions

  • Synthetic optimization: Develop catalytic methods to reduce step count and improve yields .

  • In vitro profiling: Screen against viral, bacterial, and cancer cell lines to identify lead indications.

  • ADMET studies: Evaluate pharmacokinetics, focusing on blood-brain barrier penetration facilitated by adamantane .

  • Materials science applications: Explore use in organic semiconductors due to thiophene’s conductive properties.

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